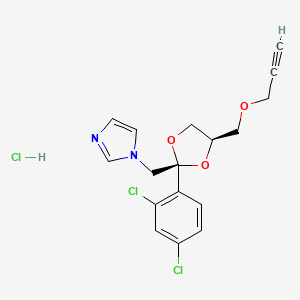
Parconazole hydrochloride
概要
説明
パルコナゾール塩酸塩: は、イミダゾール誘導体であり、トリアゾール系抗真菌剤に属します。主に、皮膚糸状菌、酵母、その他の真菌に対して広範囲の活性を有する経口殺真菌剤として使用されます。この化合物は、抗菌効果を示しません。作用機序は、真菌のシトクロムP450依存性14α-ジメチル化によるラノステロールからエルゴステロールへの変換を阻害することです。エルゴステロールは、真菌の細胞膜の合成と完全性に不可欠です .
準備方法
合成経路と反応条件: パルコナゾール塩酸塩は、イミダゾール誘導体を用いた一連の化学反応によって合成されます。合成経路には、一般的に以下の手順が含まれます。
イミダゾール環の形成: イミダゾール環は、グリオキサールとアンモニアおよびホルムアルデヒドを反応させることによって合成されます。
置換反応: イミダゾール環は、さまざまな試薬との置換反応を受け、ジクロロフェニル基やプロピノキシメチル基などの官能基を導入します。
工業的製造方法: パルコナゾール塩酸塩の工業的製造には、最適化された反応条件を用いた大規模合成が含まれ、高収率と高純度が保証されます。このプロセスには、以下が含まれます。
バッチ式または連続フロー反応器: これらの反応器は、温度、圧力、反応時間などの反応パラメータを制御するために使用されます。
精製技術: 結晶化、ろ過、クロマトグラフィーなどの技術が、最終生成物の精製に使用されます。
化学反応の分析
反応の種類: パルコナゾール塩酸塩は、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、酸化されて異なる酸化状態を形成することができ、これにより抗真菌活性に変化が生じる可能性があります。
還元: 還元反応は、官能基を修飾することができ、化合物の有効性に影響を与える可能性があります。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン化剤、アルキル化剤.
生成される主な生成物: これらの反応から生成される主な生成物は、抗真菌活性を修飾したパルコナゾール塩酸塩のさまざまな誘導体です .
科学的研究の応用
パルコナゾール塩酸塩は、以下を含む幅広い科学研究において応用されています。
化学: トリアゾール誘導体の合成と反応性を研究するためのモデル化合物として使用されます。
生物学: さまざまな真菌病原体に対する抗真菌活性を調査されています。
医学: ヒトや動物における真菌感染症の治療における潜在的な用途を調査されています。
作用機序
パルコナゾール塩酸塩の作用機序は、真菌のシトクロムP450依存性14α-ジメチル化によるラノステロールからエルゴステロールへの変換を阻害することにあります。この阻害は、真菌の細胞膜の重要な構成要素であるエルゴステロールの合成を阻害します。その結果、真菌の細胞膜の完全性が損なわれ、重要な細胞内成分が失われ、真菌の細胞増殖が阻害されます .
類似化合物との比較
類似化合物:
イトラコナゾール: 類似の作用機序を持つ別のトリアゾール系抗真菌剤。
フルコナゾール: 広範囲の活性を有する広く使用されているトリアゾール系抗真菌剤。
ケトコナゾール: 抗真菌特性を持つイミダゾール誘導体
比較: パルコナゾール塩酸塩は、ジクロロフェニル基やプロピノキシメチル基などの特定の構造的特徴によってユニークであり、これらが独自の抗真菌活性を生み出しています。類似の化合物と比較して、パルコナゾール塩酸塩は、さまざまな真菌病原体に対する薬物動態特性、溶解性、および有効性に違いがある可能性があります .
特性
IUPAC Name |
1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3.ClH/c1-2-7-22-9-14-10-23-17(24-14,11-21-6-5-20-12-21)15-4-3-13(18)8-16(15)19;/h1,3-6,8,12,14H,7,9-11H2;1H/t14-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZOAQMHMJXDBU-SATBOSKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC[C@@H]1CO[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212181 | |
| Record name | Parconazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62973-77-7 | |
| Record name | Parconazole hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062973777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Parconazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1-[[4-(allyloxy)methyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazole monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARCONAZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IF7HES548 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
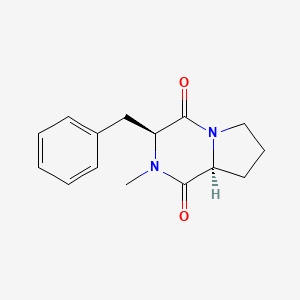

![methyl (6R,6aS,14aR)-11-amino-1,6,8,14a-tetrahydroxy-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate](/img/structure/B1226809.png)
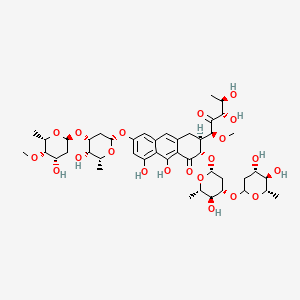
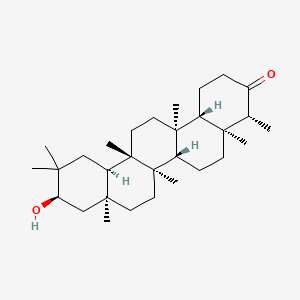
![(1R,2S,5R,8S,9S,12R,13R)-8,12-dihydroxy-2,6,6',6',9,13-hexamethyl-16-methylidenespiro[10,14-dioxatetracyclo[7.6.1.01,12.02,7]hexadec-6-ene-5,5'-pyran]-2',11,15-trione](/img/structure/B1226812.png)
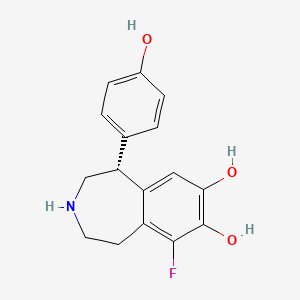
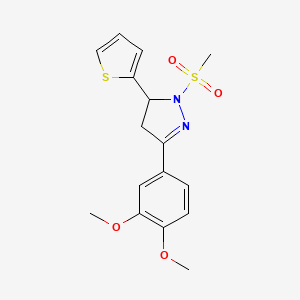
![1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B1226818.png)
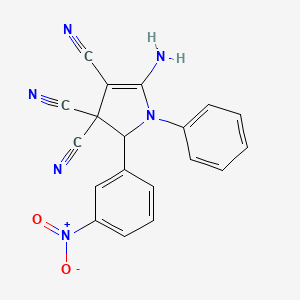
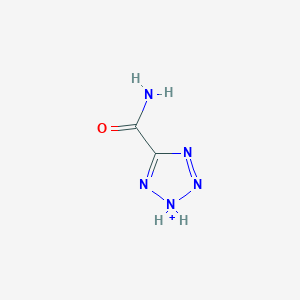
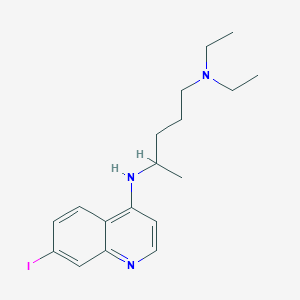
![[6-[2-[4-(10,12-Dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl)-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-prop-1-enyloxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B1226825.png)

